N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide
Overview
Description
N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide typically involves multiple steps. One common method starts with the reaction of 2-chloro-4-(trifluoromethyl)aniline with 3-hydroxyacetophenone under basic conditions to form an intermediate. This intermediate is then subjected to acetylation using acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Reagents such as sodium methoxide (NaOCH₃) in methanol (CH₃OH).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}acetamide: Unique due to the presence of both amino and trifluoromethyl groups.
N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}methanamide: Similar structure but with a methanamide group instead of an acetamide group.
N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]-phenyl}propionamide: Contains a propionamide group, offering different chemical properties.
Uniqueness
The unique combination of the amino and trifluoromethyl groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[3-[2-amino-4-(trifluoromethyl)phenoxy]phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-9(21)20-11-3-2-4-12(8-11)22-14-6-5-10(7-13(14)19)15(16,17)18/h2-8H,19H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBXNNXDLUOYHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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